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Isothiazolo[3,4-c]pyridin-3-amine

Cat. No.: B15229763
M. Wt: 151.19 g/mol
InChI Key: GBPSRRHCMFAMTL-UHFFFAOYSA-N
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Description

Unique Structural Attributes and Electronic Features of the Isothiazolo[3,4-c]pyridin-3-amine Scaffold

General Properties of the Isothiazolopyridine Scaffold:

PropertyDescription
Structure Bicyclic aromatic system containing fused pyridine (B92270) and isothiazole (B42339) rings.
Electronic Nature The pyridine ring is electron-deficient, while the isothiazole ring has distinct electronic properties due to the presence of both nitrogen and sulfur.
Reactivity The scaffold can undergo various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

It is the specific [3,4-c] fusion that distinguishes this isomer. The arrangement of the heteroatoms in this configuration is expected to result in a unique dipole moment and electrostatic potential surface compared to its more studied regioisomers, potentially leading to novel biological activities.

Overview of Current Research Trajectories Involving this compound and its Regioisomers

Research into isothiazolopyridines has been largely driven by their potential as kinase inhibitors. Notably, derivatives of the regioisomers, Isothiazolo[4,3-b]pyridines and Isothiazolo[3,4-b]pyridines , have shown significant activity against Cyclin G-associated kinase (GAK), a protein implicated in viral entry and cancer. nih.gov For instance, certain Isothiazolo[4,3-b]pyridine derivatives have demonstrated potent GAK inhibition with Kd values in the nanomolar range. nih.gov

In contrast, dedicated research on This compound is sparse. The synthesis of the parent Isothiazolo[3,4-b]pyridine was reported as early as 1973, starting from 2-aminonicotinonitrile. However, the [3,4-c] isomer remains a less explored chemical entity. The existing literature predominantly focuses on the following regioisomers:

Isothiazolo[4,3-b]pyridines: Extensively studied as GAK inhibitors with antiviral and anticancer potential. nih.gov

Isothiazolo[3,4-b]pyridines: Investigated for their herbicidal properties and as GAK inhibitors. google.com

Isothiazolo[5,4-b]pyridines: Researched for a variety of biological activities. cymitquimica.com

Isothiazolo[4,5-c]pyridines: Another less common isomer with limited available data. researchgate.net

The disparity in research focus suggests that the synthetic accessibility and initial biological screening results have historically favored other isomers.

Unaddressed Research Questions and Future Directions in this compound Studies

The scarcity of data on this compound presents a clear opportunity for future research. Key unanswered questions include:

Efficient Synthetic Routes: What are the most efficient and scalable methods for the synthesis of this compound and its derivatives?

Detailed Structural and Electronic Characterization: What are the precise bond lengths, bond angles, and electronic properties of the molecule? How do these compare computationally and experimentally with its other regioisomers?

Biological Activity Profile: Does this compound or its derivatives exhibit inhibitory activity against GAK or other kinases? What is its broader pharmacological profile?

Structure-Activity Relationship (SAR) Studies: How do different substituents on the pyridine and isothiazole rings of the [3,4-c] scaffold influence its biological activity?

Future research should focus on developing robust synthetic pathways to access this scaffold, followed by thorough structural and biological evaluation. Comparative studies with its more famous regioisomers would be particularly insightful in understanding the nuanced effects of heteroatom placement on the molecule's function. Such investigations could unveil novel therapeutic agents with unique mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B15229763 Isothiazolo[3,4-c]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2]thiazolo[3,4-c]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2

InChI Key

GBPSRRHCMFAMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NSC(=C21)N

Origin of Product

United States

Synthetic Methodologies for Isothiazolo 3,4 C Pyridin 3 Amine and Its Functionalized Analogues

Strategies for the Construction of the Isothiazolo[3,4-c]pyridine Core

The synthesis of a fused heterocyclic system such as isothiazolo[3,4-c]pyridine necessitates the methodical formation of both the isothiazole (B42339) and pyridine (B92270) rings. The synthetic design can vary, involving either the construction of the isothiazole ring onto a pre-existing pyridine backbone or, alternatively, the formation of the pyridine ring onto an isothiazole precursor.

A pivotal step in the synthesis of isothiazolopyridines is the formation of the isothiazole ring, which is commonly achieved through the cyclization of appropriately substituted pyridine derivatives.

The oxidative cyclization of an ortho-aminothioamide derivative stands out as a prevalent method for synthesizing 3-aminoisothiazole fused systems. For the target molecule, a conceptual synthetic pathway would commence with 3-amino-4-cyanopyridine, which would first be converted to its corresponding thioamide, 3-aminopyridine-4-carbothioamide. Subsequent oxidative cyclization of this intermediate would be expected to yield the desired Isothiazolo[3,4-c]pyridin-3-amine.

Although a specific protocol for the [3,4-c] isomer is not documented, this strategy has been successfully implemented in the synthesis of the isomeric Isothiazolo[3,4-b]pyridin-3-amine. cdnsciencepub.com In that synthesis, 2-aminonicotinonitrile was reacted with ammonia (B1221849) and hydrogen sulfide (B99878) to generate 2-aminothionicotinamide, which then underwent oxidative cyclization using hydrogen peroxide to afford 3-aminoisothiazolo[3,4-b]pyridine. cdnsciencepub.com

A range of oxidizing agents, including hydrogen peroxide, bromine, and iodine, can be utilized for these cyclizations. nih.govrsc.orgnih.gov The selection of the appropriate oxidant and reaction conditions is paramount to optimize the yield and prevent the formation of byproducts. Furthermore, photocatalytic oxidative cyclization of thioamides, for instance using a Cu₂O catalyst, has been reported for the synthesis of related sulfur-nitrogen heterocycles and presents a modern approach that could be explored. rsc.org

Table 1: Examples of Oxidative Cyclization in the Synthesis of Isothiazolopyridine Analogues

Starting MaterialReagents and ConditionsProductReference
2-AminothionicotinamideH₂O₂, CH₃OH, room temperature3-Aminoisothiazolo[3,4-b]pyridine cdnsciencepub.com
2-Amino-N'-(p-methoxybenzyl)-3-nitropicolinamide1. Fe, AcOH, 70°C 2. Lawesson's reagent, toluene, 100°C 3. H₂O₂ (30%), DCM/MeOH, 40°C3-(p-Methoxybenzylamino)isothiazolo[4,3-b]pyridine nih.gov
2-((p-Methoxybenzyl)thio)-6-chloropicolinonitrileBr₂, EtOAc, 0°C3-Bromo-5-chloroisothiazolo[4,5-b]pyridine rsc.org
ThiobenzamideCu₂O, light (390 nm), THF3,5-Diphenyl-1,2,4-thiadiazole rsc.org

Note: This table presents examples for related isomers due to the lack of specific data for this compound.

Intramolecular cyclization provides an alternative synthetic route to the isothiazole ring. This can be achieved through the reaction of a nitrile group and a sulfur-containing functional group positioned ortho to each other on the pyridine ring. For example, a pyridine derivative bearing a nitrile at the C-4 position and a protected thiol or a similar functional group at the C-3 position could undergo intramolecular cyclization to form the isothiazolo[3,4-c]pyridine core.

A study detailing the synthesis of isothiazolo[4,5-b]pyridines showcased the reaction of 2-chloro-3-nitropicolinonitrile with p-methoxybenzylthiol, followed by an oxidative cyclization with bromine to construct the fused isothiazole ring. rsc.org This strategy, which involves a nucleophilic substitution followed by cyclization, could be conceptually transferred to a suitably substituted pyridine precursor to access the [3,4-c] system.

An alternative synthetic approach involves the construction of the pyridine ring onto a pre-existing isothiazole framework. This method would commence with a functionalized isothiazole, such as a 4,5-disubstituted isothiazole, which would then undergo annulation reactions to form the fused pyridine ring. For instance, a reaction sequence analogous to the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, could be envisioned. Theoretically, starting with a 4-amino-5-formylisothiazole or a 4-amino-5-acetylisothiazole and reacting it with an appropriate ketone, ester, or nitrile could lead to the formation of the Isothiazolo[3,4-c]pyridine ring system.

Contemporary synthetic chemistry places a strong emphasis on the development of tandem, domino, or one-pot reactions to enhance efficiency and minimize chemical waste. Such advanced strategies could be applied to the synthesis of the Isothiazolo[3,4-c]pyridine scaffold. A hypothetical one-pot synthesis might involve the reaction of a suitable pyridine precursor with a sulfur source and an amine source under conditions that facilitate sequential bond formations, thereby constructing the fused isothiazole ring in a single synthetic operation.

For instance, cascade reactions have been successfully developed for the synthesis of other fused pyridine systems. A five-component cascade reaction has been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, which proceeds through a sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization. nih.govrsc.org While this example pertains to a different heterocyclic system, it underscores the utility of cascade reactions in assembling complex fused ring structures. The design of a similar cascade reaction for this compound would represent a significant advancement in the synthesis of this heterocycle. Additionally, one-pot sequential Knoevenagel-aza-annulation pathways have been employed to create peripherally fused N-aryl-2-pyridonoporphyrins. acs.org

Cyclization Reactions to Form the Isothiazole Ring

Functionalization and Derivatization of the this compound Scaffold

Upon the successful synthesis of the this compound core, further functionalization can be undertaken to generate a diverse library of derivatives for various chemical and biological applications. The principal sites for such modifications would be the exocyclic amino group and the pyridine ring.

The 3-amino group is amenable to a variety of chemical transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to yield the corresponding amides.

Alkylation: The introduction of various alkyl groups.

Diazotization: Conversion of the amino group into a diazonium salt, which can subsequently be displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups). This would open up pathways to a broad array of 3-substituted Isothiazolo[3,4-c]pyridines.

The pyridine ring itself can be functionalized via electrophilic or nucleophilic substitution reactions, with the reactivity being influenced by the electronic properties of the fused isothiazole ring and the amino group. Halogenated derivatives of the isothiazolopyridine core are particularly valuable as they serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, heteroaryl, or other carbon-based substituents onto the pyridine ring. For example, in the synthesis of isothiazolo[4,3-b]pyridine derivatives, a 3,6-dibromo intermediate was utilized to selectively introduce different functionalities at the 3- and 6-positions. nih.gov

Table 2: Potential Functionalization Reactions for the Isothiazolo[3,4-c]pyridine Scaffold

Reaction TypeReagents and ConditionsPotential Product
Acylation of 3-amino groupR-COCl, base3-(Acylamino)isothiazolo[3,4-c]pyridine
Diazotization of 3-amino groupNaNO₂, HBr, CuBr3-Bromoisothiazolo[3,4-c]pyridine
Suzuki Coupling of a bromo-derivativeArylboronic acid, Pd catalyst, baseAryl-substituted Isothiazolo[3,4-c]pyridine

Note: This table is hypothetical for the Isothiazolo[3,4-c]pyridine system and is based on common reactions for this class of compounds.

Transformations at the Exocyclic 3-Amine Group

The exocyclic amine at the 3-position of the isothiazolo[3,4-c]pyridine core serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

One common strategy involves the acylation of the 3-amino group. For instance, the reaction of 3-amino-isothiazolo[4,3-b]pyridines with appropriate carboxylic acids using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (B91526) (HATU) yields a series of N-acylated derivatives. nih.gov This method is preferred over using acid chlorides, which can lead to di-acylation. nih.gov

Diazotization of the 3-amino group represents another important transformation. Using reagents such as sodium nitrite (B80452) in the presence of hydrobromic acid and copper(I) bromide, the amino group can be converted into a bromo substituent. nih.gov This bromo-intermediate is then susceptible to displacement by various nucleophiles, including amines and alcohols, thereby introducing a wide array of functional groups at the 3-position. nih.gov For example, treatment with an ammonia solution can reintroduce an amino group. rsc.org

Furthermore, the exocyclic amino group can be involved in cyclization reactions. For instance, treatment with bis(2-bromoethyl) ether can lead to the formation of a morpholine (B109124) ring fused to the pyridine core. nih.gov

Substituent Introduction on the Pyridine Ring (e.g., C-4, C-6, C-7)

Functionalization of the pyridine ring of the isothiazolo[3,4-c]pyridine scaffold is crucial for modulating the electronic properties and steric profile of the molecule. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are the principal strategies employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl substituents onto the pyridine ring. nih.govbeilstein-journals.orglibretexts.org This reaction typically involves the coupling of a halogenated isothiazolopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org

For instance, a 3,4-dimethoxyphenyl group can be introduced at position 7 of the isothiazolo[4,3-b]pyridine scaffold via a Suzuki-Miyaura coupling. nih.gov A ligand-free approach under "Jeffery-Heck" conditions, using PdCl2 as the catalyst, Na2CO3 as the base, and NBu4Br as an additive, has been successfully employed for the selective C-4 arylation of 2,4-dichloro-3-nitropyridine, a precursor to the isothiazolopyridine system. nih.gov The choice of catalyst, ligands (such as XPhos), and reaction conditions can significantly influence the yield and selectivity of the coupling reaction. rsc.orgnih.gov The reactivity of the halogen leaving group generally follows the order: I > Br > OTf >> Cl. libretexts.org

The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules with good yields. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) provides a direct method for introducing substituents onto the pyridine ring, especially at positions activated by electron-withdrawing groups. The pyridine nitrogen atom inherently makes the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.comyoutube.com

In the context of this compound synthesis, SNA_r reactions are often employed on precursor molecules. For example, the synthesis of a 3,7-disubstituted isothiazolo[4,3-b]pyridine starts from 2,4-dichloro-3-nitropyridine, where a selective C-4 arylation occurs first. nih.gov The remaining chlorine at the 2-position can then be displaced by a nucleophile.

Direct amination via nucleophilic displacement is also a viable strategy. For example, 4-chloroisothiazolo[5,4-b]pyridine derivatives can react with amines to introduce an amino group at the 4-position. The reaction typically involves heating the reactants in a suitable solvent like ethanol. Greener approaches for SNA_r reactions have been developed using solvents like polyethylene (B3416737) glycol (PEG-400) at elevated temperatures, offering high yields in short reaction times. nih.gov

Modifications and Elaboration of the Isothiazole Ring

One approach involves the synthesis of the isothiazole ring from acyclic precursors, which allows for the introduction of substituents at the outset. For example, the reaction of a pyridine derivative with a nitrile group and a thiol-containing reagent, followed by oxidative cyclization, forms the isothiazole ring.

Post-synthetic modification of the isothiazole ring is also possible. For example, isothiazole derivatives can undergo substitution reactions, allowing for the exchange of existing substituents. researchgate.net Additionally, isothiazolium salts are susceptible to ring-opening reactions upon treatment with primary amines, which can lead to the formation of mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its analogues, to minimize environmental impact and improve efficiency. rasayanjournal.co.in

Key green chemistry approaches include:

Catalysis: The use of catalysts, such as Lewis acids like ZrCl₄, can promote reactions with low toxicity, high availability, and ease of handling. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in various synthetic steps. rasayanjournal.co.in

Solventless Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, offer high atom economy and efficiency. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green synthesis. rasayanjournal.co.inyoutube.com For example, palladium-catalyzed coupling reactions have been successfully performed in water using micellar catalysis. youtube.com

These sustainable protocols not only reduce the environmental footprint of chemical synthesis but also often lead to economic benefits through reduced reaction times and simplified workup procedures. rasayanjournal.co.in

High-Throughput Synthesis and Combinatorial Library Generation of this compound Derivatives

High-throughput synthesis (HTS) and the generation of combinatorial libraries are powerful strategies for accelerating the discovery of new bioactive molecules. These techniques allow for the rapid synthesis of a large number of structurally related compounds for biological screening.

For this compound derivatives, HTS can be implemented by combining the various synthetic methodologies described above in a parallel or automated fashion. For example, a library of derivatives can be generated by reacting a common isothiazolopyridine core with a diverse set of building blocks.

Key aspects of HTS and combinatorial library generation include:

Solid-Phase or Solution-Phase Synthesis: Reactions can be carried out on a solid support or in solution, often in multi-well plates.

Automated Liquid Handlers: Robotics can be used to dispense reagents and perform reactions, increasing throughput and reproducibility.

Purification and Analysis: Rapid purification methods, such as high-performance liquid chromatography (HPLC), and analytical techniques, like mass spectrometry (MS), are essential for characterizing the library members.

The generation of combinatorial libraries of pyrazolo[3,4-d]dihydropyrimidines, a related heterocyclic system, has been reported, demonstrating the feasibility of applying these techniques to similar scaffolds. nih.govscispace.com By systematically varying the substituents at different positions of the isothiazolo[3,4-c]pyridine core, large and diverse libraries can be created, facilitating the exploration of structure-activity relationships (SAR).

Reactivity and Mechanistic Investigations of Isothiazolo 3,4 C Pyridin 3 Amine

Electrophilic Reactions on the Fused System

The fused ring system of isothiazolo[3,4-c]pyridin-3-amine is generally electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. The pyridine (B92270) ring, in particular, is less susceptible to electrophilic attack compared to benzene. libretexts.org The nitrogen atom in the pyridine ring can coordinate with electrophilic reagents, further deactivating the ring system. libretexts.org

However, the introduction of activating groups or the use of highly reactive "superelectrophiles" can facilitate electrophilic reactions. For instance, in related isoxazolo[4,3-b]pyridines, the presence of a nitro group can render the pyridine ring susceptible to attack by weak nucleophiles, indicating a significant increase in electrophilicity. nih.gov While specific studies on electrophilic reactions directly on this compound are limited, the general principles of electrophilic aromatic substitution on pyridine-containing fused systems suggest that harsh reaction conditions would be necessary, and substitution would likely occur at specific positions based on the electronic distribution of the molecule. libretexts.org

Nucleophilic Reactions and Substitution Patterns

Nucleophilic substitution reactions are more common for this class of compounds, particularly when suitable leaving groups are present on the pyridine or isothiazole (B42339) ring. The electron-deficient nature of the fused system makes it susceptible to attack by nucleophiles.

In related isothiazolopyridine systems, nucleophilic aromatic substitution has been demonstrated. For example, 3,6-dibromoisothiazolo[4,5-b]pyridine readily undergoes nucleophilic substitution with various nitrogen nucleophiles, such as ammonia (B1221849) and secondary amines, to yield the corresponding 3-amino or 3-substituted amino derivatives. rsc.org The position of substitution is influenced by the specific isomer and the reaction conditions. For instance, in 4,5-dichloro-3-trichloromethylisothiazole, nucleophilic attack by heterocyclic amines selectively replaces the chlorine atom at the 5-position. researchgate.net

The amino group at the 3-position of this compound can also participate in reactions. For example, it can be diazotized and subsequently reduced to remove the amino group. The nucleophilicity of amines generally increases with basicity, with secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions on Related Isothiazolopyridine Scaffolds

Starting MaterialNucleophileProductYield (%)Reference
3,6-dibromoisothiazolo[4,5-b]pyridineAmmonia (in methanol)6-Bromoisothiazolo[4,5-b]pyridin-3-amine62 rsc.org
3,6-dibromoisothiazolo[4,5-b]pyridineSecondary amines3-Secondary amino-6-bromoisothiazolo[4,5-b]pyridines80 rsc.org
3,6-dibromoisothiazolo[4,5-b]pyridineTertiary amines3-Tertiary amino-6-bromoisothiazolo[4,5-b]pyridines92-97 rsc.org
4,5-Dichloro-3-trichloromethylisothiazolePiperidine, Morpholine (B109124), Pyrrolidine, Piperazine5-Amino-4-chloro-3-trichloromethylisothiazoles81-96 researchgate.net

Oxidation and Reduction Chemistry of the this compound Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the sulfur to form sulfoxides or sulfones. For instance, the synthesis of some isothiazolopyridines involves an oxidative cyclization step using hydrogen peroxide. In the synthesis of a 3,7-disubstituted isothiazolo[4,3-b]pyridine, hydrogen peroxide was used to effect a cyclization reaction. nih.gov

Reduction: Reduction reactions can also be performed on the this compound system. The nitro group, if present as a substituent, can be reduced to an amino group. Catalytic reduction is a common method for this transformation. chim.it In the synthesis of some isothiazolo[3,4-b]pyridines, a diazotized amino group is reduced using hypophosphorous acid to yield the final product without the amino group. A BH₃-mediated reduction has been utilized for the synthesis of 2,3-dihydro rsc.orgthiazolo[4,5-b]pyridines. beilstein-journals.org

Acid-Base Properties and Protonation Equilibria

The this compound molecule possesses both acidic and basic centers. The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, and is therefore basic. libretexts.org The pKa of pyridine is 5.2, and the basicity of the fused system will be influenced by the electron-withdrawing nature of the isothiazole ring and the presence of the amino group. libretexts.org The amino group at the 3-position is also basic.

The acidity of the N-H protons of the amino group can be observed under strongly basic conditions. The protonation equilibria of such heterocyclic amines are important in understanding their reactivity and biological activity, as the charge state of the molecule can influence its interactions with other molecules. nih.gov

Ring Transformations and Rearrangement Reactions (e.g., to Pyrazoles)

The synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazoles which are then reacted with various reagents to construct the pyridine ring. chim.itmdpi.com This suggests that under certain conditions, the isothiazole ring in this compound could potentially be cleaved and rearranged to form a pyrazole (B372694) ring, although this would likely require specific reagents and reaction conditions to break the S-N bond and facilitate the formation of the N-N bond of the pyrazole.

Photochemical Reactivity of this compound

The photochemical reactivity of pyridine and its derivatives has been a subject of study. Photochemical reactions can lead to selective functionalization at positions that are not easily accessible through traditional thermal reactions. For example, a photochemical method for the C3-amination of pyridines has been developed, which proceeds through a Zincke imine intermediate. nih.gov

While specific photochemical studies on this compound are not extensively documented, the presence of the fused aromatic system and the amino group suggests that it could exhibit interesting photochemical behavior. The extended π-system could absorb UV or visible light, leading to excited states that can undergo various reactions. Photochemical methods have been employed in the synthesis of related imidazopyridines, demonstrating the utility of light-induced reactions in functionalizing such heterocyclic systems. mdpi.com

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations of this compound due to the multiple potential reaction sites on the fused ring system.

In nucleophilic substitution reactions on related dihalo-isothiazolopyridines, the position of substitution is highly regioselective. For example, nucleophilic attack on 3,6-dibromoisothiazolo[4,5-b]pyridine occurs selectively at the 3-position. rsc.org The regioselectivity in reactions of pyridynes (dehydro-pyridines) can be controlled by substituents that distort the aryne intermediate. nih.gov

In electrophilic substitutions on pyridine, the reaction typically occurs at the 3-position due to the deactivating effect of the nitrogen atom on the 2- and 4-positions. libretexts.org The regiochemistry of reactions on the this compound scaffold will be a complex interplay of the electronic effects of the fused rings and any existing substituents.

Stereoselectivity would be a consideration in reactions that create new chiral centers, for instance, in the reduction of a substituted pyridine ring or in addition reactions to the double bonds of the heterocyclic system.

Theoretical and Computational Chemistry Studies of Isothiazolo 3,4 C Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational cost, making it a powerful tool for studying systems like Isothiazolo[3,4-c]pyridin-3-amine. DFT calculations can be employed to optimize the molecular geometry, determine vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties. nih.govnih.gov For instance, in studies of related heterocyclic compounds like pyrazolo[3,4-d]pyrimidines and 1,2,4-triazole (B32235) derivatives, DFT has been successfully used to elucidate structural parameters and predict spectroscopic features. nih.govnih.gov

While specific DFT studies focused exclusively on this compound are not extensively documented in the reviewed literature, the application of DFT would be a critical first step in its computational characterization. Such calculations would provide the optimized 3D structure, electrostatic potential maps, and a basis for more advanced modeling.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. rsc.org Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) offer high accuracy, though often at a greater computational expense than DFT. rsc.orgsuperfri.org These methods are valuable for benchmarking results from other computational approaches and for calculations where electron correlation effects are particularly important. nih.gov For example, ab initio calculations have been used to determine the chemical shifts of xanthone (B1684191) derivatives and the heats of formation of various iodine-containing species. rsc.orgnih.gov

Specific ab initio investigations into the electronic structure and energetics of this compound have not been identified in the available literature. Applying these methods could provide a highly accurate reference for its geometric and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govripublication.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Studies on various heterocyclic compounds have shown that these descriptors provide deep insights into charge transfer processes within the molecule. nih.govnih.govntu.edu.iq Although specific HOMO-LUMO energy values for this compound are not available in the surveyed literature, this type of analysis would be essential for predicting its reactivity profile.

Table 1: Chemical Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. nih.gov
Electronegativity (χ) (ELUMO + EHOMO) / -2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. ripublication.com

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. ripublication.com |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of a molecule, including conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov MD simulations are particularly useful for confirming the stability of a ligand bound to a protein's active site, as demonstrated in studies of pyrazolo[3,4-b]pyridine derivatives. nih.gov

Currently, there are no specific published conformational analyses or molecular dynamics simulations for this compound. Such studies would be invaluable for understanding its flexibility and how it might adapt its shape to fit into a biological target.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery, as it helps to predict the binding mode and affinity of a potential drug molecule to its biological target. mdpi.commdpi.com By scoring the different binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

Docking studies have been performed on related isomers. For example, a molecular modeling study of 3,6-disubstituted isothiazolo[4,3-b]pyridine, an isomer of the title compound, showed that it binds to the ATP-binding pocket of Cyclin G-Associated Kinase (GAK), forming key hydrogen bonds with residues in the hinge region. nih.gov Similarly, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been docked into cyclin-dependent kinases (CDK2/4/6) to understand their structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structure of a molecule determines its properties, including its activity. fiveable.me In a QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a series of compounds with known activities. Statistical methods are then used to build a regression or classification model that can predict the activity of new, untested compounds. nih.govwikipedia.org

QSAR models have been successfully developed for various classes of heterocyclic compounds to predict activities like anti-tuberculosis or antimicrobial effects. nih.govijpsdronline.com These models help prioritize which new molecules to synthesize and test, saving time and resources. wikipedia.org

There is no evidence in the reviewed literature of a QSAR model specifically developed for derivatives of this compound. The creation of such a model would require synthesizing and testing a library of related compounds to generate the necessary training data.

Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting the spectroscopic signatures of molecules like this compound with a high degree of accuracy. nih.gov These predictions go beyond simple mass spectrometry to provide detailed insights into the molecule's electronic and vibrational characteristics, which are crucial for its unambiguous identification and for understanding its behavior in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, researchers can calculate the magnetic shielding tensors for each nucleus in the molecule. mdpi.com These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide theoretical chemical shifts that can be compared with experimental data. nih.gov For this compound, theoretical calculations can help assign specific peaks to the protons and carbons of the pyridine (B92270) and isothiazole (B42339) rings, which can be complex to interpret from experimental spectra alone due to the fused ring system. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics. researchgate.net

Vibrational (Infrared and Raman) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. mdpi.com Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as stretching, bending, and torsional movements. For this compound, this allows for the precise assignment of bands corresponding to the N-H stretches of the amine group, the C=N and C=C stretching vibrations within the heterocyclic rings, and the characteristic C-S bond vibrations. mdpi.com

Electronic (UV-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. dntb.gov.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) in the UV-Visible spectrum. These transitions typically involve the promotion of electrons from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). For a conjugated system like this compound, these calculations can elucidate the nature of the π-π* and n-π* transitions that give rise to its electronic spectrum.

Spectroscopic TechniqueComputational MethodPredicted ParametersInsights Gained for this compound
¹H and ¹³C NMRDFT (e.g., B3LYP) with GIAO methodChemical Shifts (δ), Coupling Constants (J)Unambiguous assignment of proton and carbon signals in the fused ring system.
Infrared (IR) and RamanDFT (e.g., B3LYP)Vibrational Frequencies (cm⁻¹), IntensitiesAssignment of functional group vibrations (N-H, C=N, C-S) and fingerprint region.
UV-VisibleTime-Dependent DFT (TD-DFT)Excitation Energies, Oscillator Strengths, λ_maxUnderstanding of electronic transitions (π-π, n-π) and color properties.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions at the molecular level. For a molecule like this compound, where multiple synthetic routes may be possible, computational elucidation of reaction pathways can be invaluable for optimizing reaction conditions and improving yields. rkmmanr.org

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, intermediates, transition states, and products. The calculation of the activation energies associated with each transition state allows for the determination of the most favorable reaction pathway. rkmmanr.org For the synthesis of the isothiazolopyridine core, a common method involves the oxidative cyclization of a corresponding aminothionicotinamide.

Computational modeling of this process for this compound would involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the starting materials and the final product.

Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactants to the intermediates or products. This is a critical step in understanding the kinetics of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the located transition state correctly connects the desired species.

These calculations can provide detailed insights into the bond-forming and bond-breaking processes, the role of catalysts, and the influence of different solvents and temperatures on the reaction outcome.

Computational TaskMethodologyKey OutputApplication to this compound Synthesis
Geometry OptimizationDFT (e.g., B3LYP) with a suitable basis setMinimum energy structures of reactants, intermediates, and productsProvides the starting and ending points of the reaction pathway.
Transition State Searche.g., Synchronous Transit-Guided Quasi-Newton (STQN)Structure and energy of the transition stateDetermines the activation energy and rate-limiting step of the reaction.
Frequency AnalysisDFTVibrational frequenciesConfirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
IRC CalculationIntrinsic Reaction Coordinate followingReaction path from transition state to minimaVerifies that the transition state connects the correct reactants and products.

Advanced Cheminformatics for this compound Analogues

Cheminformatics combines computational techniques with chemical information to facilitate the discovery and development of new drugs and materials. For analogues of this compound, which are often explored for their potential biological activities, cheminformatics plays a crucial role in understanding structure-activity relationships (SAR) and in designing new compounds with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. dmed.org.ua For a library of this compound analogues, a QSAR model can be developed by:

Calculating Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological features.

Developing a Mathematical Model: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), a model is built that relates the descriptors to the observed biological activity. nih.govnih.gov

Validating the Model: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues designed as, for example, kinase inhibitors, molecular docking can provide insights into: nih.gov

Binding Pose: The most likely conformation of the ligand within the protein's active site.

Binding Affinity: A score that estimates the strength of the protein-ligand interaction.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

By visualizing these interactions, medicinal chemists can rationally design modifications to the ligand structure to enhance its binding to the target protein.

Cheminformatics TechniqueDescriptionKey Descriptors/InputsApplication for Analogues
QSARCorrelates chemical structure with biological activity. dmed.org.uaTopological, electronic, and physicochemical descriptors (e.g., LogP, molar refractivity, HOMO/LUMO energies). Predicts the biological activity of novel analogues and guides lead optimization.
Molecular DockingPredicts the binding mode of a ligand to a protein target. nih.gov3D structures of the ligand and protein.Identifies key binding interactions and informs the rational design of more potent inhibitors.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.A set of active molecules.Used for virtual screening of large compound libraries to find new scaffolds.

Investigation of Molecular Interactions and Biochemical Mechanism Elucidation of Isothiazolo 3,4 C Pyridin 3 Amine in Vitro/in Silico Focus

Identification of Specific Biological Targets and Binding Affinities (In Vitro)

No published in vitro studies were identified that have determined the specific biological targets or measured the binding affinities of Isothiazolo[3,4-c]pyridin-3-amine.

Enzyme Inhibition and Activation Studies (e.g., PI3K, GAK, RIPK1, Topoisomerases, Acyl-ACP Thioesterases, VEGFR-2)

There is no available data from enzyme inhibition or activation assays for this compound against the specified kinases (PI3K, GAK, RIPK1, VEGFR-2), topoisomerases, or acyl-ACP thioesterases. Research has focused on other isomers, for instance, derivatives of isothiazolo[5,4-b]pyridine (B1251151) have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), and various isothiazolo[4,3-b]pyridines are known to inhibit Cyclin G-Associated Kinase (GAK). However, these findings cannot be attributed to the [3,4-c] isomer.

Receptor Binding Assays and Ligand-Receptor Complex Characterization

No information is available from receptor binding assays or studies aimed at characterizing a ligand-receptor complex involving this compound.

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level (In Vitro)

The absence of primary biological data precludes any mechanistic elucidation of the effects of this compound at a molecular or cellular level.

Modulation of Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis Induction)

There are no published studies detailing how this compound may modulate cellular signaling pathways, such as those involved in cell proliferation or the induction of apoptosis.

Characterization of Binding Modes (e.g., Allosteric, Covalent, Non-Covalent)

Without identified biological targets, the binding mode of this compound has not been characterized.

Influence on Biomolecular Systems (e.g., Nucleic Acids, Proteins)

No research is available that describes the influence of this compound on biomolecular systems like nucleic acids or proteins.

Cellular Uptake and Subcellular Distribution Studies (In Vitro Models)

There is currently no available data in the reviewed scientific literature regarding the cellular uptake and subcellular distribution of this compound in any in vitro models. Research on related isothiazolopyridine isomers has sometimes alluded to cellular activity, which would necessitate cellular entry, but specific studies quantifying uptake rates, mechanisms (e.g., passive diffusion, active transport), and localization within cellular compartments for the [3,4-c] isomer have not been published. nih.gov

Exploration of Structure-Function Relationships at the Molecular Level

Detailed structure-function relationship (SFR) studies for this compound are not present in the current body of scientific literature. For other isothiazolopyridine isomers, extensive SFR analyses have been conducted, particularly in the context of their interaction with protein kinases like Cyclin G-associated kinase (GAK). nih.govnih.gov These studies typically involve the synthesis of a series of analogs with modifications at various positions on the heterocyclic scaffold to determine the impact on biological activity. However, a similar systematic investigation to elucidate the key structural motifs of this compound that are critical for any potential biological function has not been documented. Molecular modeling and docking studies, which are instrumental in understanding these relationships, have been applied to other isomers but not to this compound. nih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization (e.g., SPR, ITC)

A search of the scientific literature did not yield any studies that have employed advanced biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the characterization of ligand-target interactions involving this compound. These methods are crucial for determining the thermodynamic and kinetic parameters of binding events. While SPR and ITC have been used to study the binding of other small molecules to various biological targets, no such data has been published for this specific compound.

Due to the lack of specific research findings for this compound in the areas outlined, no data tables can be generated.

Structure Activity Relationship Sar Studies and Rational Design of Isothiazolo 3,4 C Pyridin 3 Amine Analogues

Systematic Chemical Modification Strategies for SAR Elucidation

Systematic modification is the cornerstone of SAR exploration. This involves the synthesis of a library of analogues where specific parts of the lead compound, in this case, isothiazolo[3,4-c]pyridin-3-amine, are altered in a controlled manner to probe their influence on biological activity.

The pyridine (B92270) ring of the isothiazolopyridine scaffold offers multiple positions for substitution (C-4, C-5, C-6, and C-7), each providing a vector for modifying the molecule's properties. In the closely related isothiazolo[4,3-b]pyridine series, which serves as a valuable surrogate for SAR analysis, substitutions on the pyridine ring have been shown to be critical for affinity towards targets like cyclin G-associated kinase (GAK).

For instance, studies on 3,6- and 3,5-disubstituted isothiazolo[4,3-b]pyridines have been successfully developed from halogenated 3-nitropicolinonitrile building blocks. However, attempts to create 3,7-disubstituted analogues revealed significant challenges and differing biological outcomes. The synthesis of a 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine, starting from 2,4-dichloro-3-nitropyridine, resulted in a compound that was completely inactive as a GAK ligand. This starkly contrasts with its active 3,5- and 3,6-disubstituted counterparts, highlighting the critical role of the substituent's position on the pyridine ring. Molecular modeling was used to rationalize this inactivity, suggesting that the substitution pattern at C-7 may introduce steric hindrance or unfavorable electronic properties that prevent effective binding to the target kinase.

These findings underscore that the electronic nature, size, and specific location of substituents on the pyridine moiety are pivotal in determining biological activity. A review of pyridine derivatives in general found that the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amine (-NH2) often enhance antiproliferative activity, while halogens or other bulky groups can be detrimental.

Table 1: Impact of Pyridine Ring Substitution in Isothiazolo[4,3-b]pyridine Analogues

ScaffoldSubstitution PatternTargetActivity OutcomeReference
Isothiazolo[4,3-b]pyridine3,6-disubstitutedGAKActive
Isothiazolo[4,3-b]pyridine3,5-disubstitutedGAKActive
Isothiazolo[4,3-b]pyridine3,7-disubstitutedGAKInactive

The 3-amino group of the this compound scaffold is a primary site for chemical modification, acting as a handle to introduce a wide variety of functional groups. This position can serve as a key hydrogen bond donor or as a nucleophilic center for further derivatization.

In studies of the isomeric isothiazolo[4,3-b]pyridine scaffold, the exocyclic amino group has been extensively used to generate series of amides. These amides were typically prepared by coupling the 3-amino-isothiazolopyridine core with various carboxylic acids using standard coupling reagents like TBTU or HATU. This approach allows for the exploration of a large chemical space, probing interactions with different pockets of the target protein. Another strategy involves converting the 3-amino group into different functionalities to modulate properties such as basicity, polarity, and hydrogen bonding capacity. For example, in the development of thiazolo[4,5-b]pyridine-based herbicides, acylation of the amine group was a key step to produce a range of amides for biological testing.

Direct substitution on the isothiazole (B42339) ring of a pre-formed fused system like this compound is chemically challenging. Often, modifications to this ring must be incorporated during the synthesis of the bicyclic core itself. Research on the broader class of thiazole (B1198619) derivatives has shown that substituents on the thiazole ring are crucial for activity. For instance, in a series of 1,3-thiazole derivatives designed as cholinesterase inhibitors, the nature and position of substituents on the thiazole ring dictated the potency and selectivity of the compounds. While direct evidence for the isothiazolo[3,4-c]pyridine system is scarce, these findings suggest that exploring substituents on the isothiazole portion, should synthetic routes allow, would be a critical component of a thorough SAR campaign.

Pharmacophore Modeling and Ligand-Based Rational Design

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are invaluable. This computational technique identifies the essential steric and electronic features (the pharmacophore) required for a molecule to be active. These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For example, a pharmacophore modeling study on pyrozolo[1,5-a]pyridine analogues, which are structurally related to isothiazolopyridines, identified a five-point model (AHHRR) as crucial for PDE4 inhibition. This model specified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as essential for high-affinity binding. Such a model, once validated, can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. This approach allows for the rational design of novel analogues by ensuring that proposed modifications retain the key pharmacophoric elements.

Receptor-Based Design and De Novo Ligand Generation for Target Specificity

When the 3D structure of the target protein is available, receptor-based design becomes a powerful strategy. This approach uses molecular docking to predict how a ligand will bind within the active site of its receptor. It allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

In the context of the related isothiazolo[4,3-b]pyridine scaffold, molecular modeling was employed to understand why the 3,7-disubstituted analogue was devoid of GAK affinity, in contrast to its active congeners. Such studies can reveal that a particular substitution pattern may lead to a steric clash with an amino acid residue in the binding pocket or disrupt a critical interaction network, thus providing a clear rationale for the observed loss of activity. This knowledge is then used to guide the design of new analogues that avoid these negative interactions and better complement the shape and chemical environment of the active site. De novo design algorithms can take this a step further by building novel molecules fragment by fragment directly within the binding site, generating entirely new scaffolds optimized for target specificity.

Bioisosteric Replacements and Scaffold Hopping within Fused Heterocycles

Bioisosteric replacement and scaffold hopping are advanced strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity of the molecule. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric features.

The isothiazolopyridine core is a prime candidate for such strategies. For example, the pyrazole (B372694) ring is a known bioisostere of the isothiazole ring. Therefore, replacing the isothiazole in this compound with a pyrazole would lead to a pyrazolo[3,4-c]pyridine, a scaffold that has been explored for various kinase inhibitors. This hop can lead to compounds with different physicochemical properties, metabolic profiles, or intellectual property space. For example, a scaffold hopping approach from a known inhibitor led to the discovery of novel pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors. Similarly, replacing the pyridine ring with other heterocycles or even a phenyl ring are common bioisosteric strategies. These modifications aim to overcome issues with the original scaffold, such as poor solubility or metabolic instability, while preserving the essential binding interactions.

Advanced Applications of Isothiazolo 3,4 C Pyridin 3 Amine in Chemical Biology and Materials Science Research

Utilization as a Chemical Building Block in Complex Organic Synthesis

The isothiazolopyridine scaffold is recognized for its utility in constructing more complex molecular architectures. Its fused heterocyclic nature provides a rigid core that can be functionalized to generate diverse derivatives.

Development of Advanced Organic Materials with Specific Electronic or Optical Properties

The development of organic materials with tailored electronic or optical properties is a burgeoning field. While heterocyclic compounds are central to this research, specific studies on Isothiazolo[3,4-c]pyridin-3-amine for these applications are not prominent in the available literature. However, research on related isomers provides insight into the potential of this class of compounds. For instance, ester derivatives of isothiazolo[4,5-b]pyridine have been synthesized and their fluorescent properties investigated. nih.gov These compounds exhibit solvatochromism, with their emission spectra shifting depending on the polarity of the solvent, suggesting potential for use as functional dyes or probes. nih.gov The general class of isothiazoles has been incorporated into dipolar "push-pull" systems, which are of interest for nonlinear optics (NLO). researchgate.net

Table 1: Optical Properties of Selected Isothiazolo[4,5-b]pyridine Derivatives Note: This data is for a related isomer, not this compound, but illustrates the optical potential of the isothiazolopyridine scaffold.

Compound Solvent Absorption Max (λ_max, nm) Emission Max (λ_em, nm)
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate Ethanol 320 430
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate n-Hexane 318 407
Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate Ethanol 305 380
Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate n-Hexane 305 360

Data sourced from a study on isothiazolo[4,5-b]pyridine derivatives. nih.gov

This compound as a Molecular Probe for Biological Target Validation and Pathway Interrogation

The use of small molecules as probes is crucial for validating the role of specific proteins in disease and for dissecting complex biological pathways. While this compound itself is not extensively documented as a molecular probe, its isomers are well-established in this role.

Notably, derivatives of isothiazolo[4,3-b]pyridine have been extensively explored as potent and selective inhibitors of cyclin G-associated kinase (GAK). nih.govnih.govnih.gov GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental cellular process that is also exploited by many viruses for entry into host cells. nih.govnih.gov By inhibiting GAK, these compounds can be used to interrogate the pathways involved in viral replication and other cellular processes regulated by GAK. nih.gov For example, isothiazolo[4,3-b]pyridines have been used to study the lifecycle of the hepatitis C virus (HCV). nih.govnih.gov The binding affinity of these compounds, often determined through competition binding assays, allows for quantitative analysis of their interaction with the kinase, validating GAK as a potential therapeutic target. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. There is no specific research available that describes the use of this compound in the context of supramolecular chemistry or self-assembly. The ability of related heterocyclic systems, like amino-chloropyridines, to form molecular salts and co-crystals through hydrogen bonding with carboxylic acids has been explored, demonstrating how non-covalent interactions can direct the formation of ordered solid-state structures. mdpi.com

Role as Ligands or Organocatalysts in Catalysis Research

The nitrogen atoms within the pyridine (B92270) and isothiazole (B42339) rings, with their lone pairs of electrons, give this compound the potential to act as a ligand, coordinating to metal centers to form catalysts. However, the scientific literature has not yet reported specific instances of this compound being used as a ligand or as a metal-free organocatalyst. A general review on isothiazoles notes their potential for use as ligands in metal complexes, but specific examples for the [3,4-c]pyridin-3-amine isomer are not provided. thieme-connect.com The broader field of heterocyclic chemistry has seen compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine investigated for their potential as chelating ligands for metal ions due to the arrangement of their nitrogen atoms. mdpi.com

Challenges, Limitations, and Future Research Avenues in Isothiazolo 3,4 C Pyridin 3 Amine Research

Overcoming Synthetic Challenges for Scalable and Regioselective Production

The synthesis of isothiazolopyridine derivatives, including Isothiazolo[3,4-c]pyridin-3-amine, often involves multi-step processes that can be challenging to scale up for industrial production. One of the primary difficulties lies in achieving regioselectivity, especially when functionalizing the pyridine (B92270) ring. nih.gov For instance, in the synthesis of 3,4-pyridynes, controlling the position of nucleophilic addition can be unpredictable. nih.gov

Current synthetic routes for related isothiazolopyridines often start from commercially available but sometimes expensive building blocks like 2,4-dichloro-3-nitropyridine. nih.govresearchgate.net The synthesis can involve several key steps, such as selective Suzuki-Miyaura cross-coupling and palladium-catalyzed aminocarbonylation, which require careful optimization of reaction conditions to achieve good yields. nih.govresearchgate.net For example, the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines has proven to be elusive until recently. nih.gov

Furthermore, the synthesis of different isomers can present unique challenges. While some methods are effective for one isomer, they may fail or give poor yields for another. beilstein-journals.org Researchers are exploring alternative strategies, such as those starting from 2-aminonicotinonitrile, which involves oxidative cyclization. The development of more efficient, cost-effective, and scalable synthetic methods is crucial for advancing the research and potential therapeutic applications of these compounds.

Deeper Elucidation of Complex Molecular Mechanisms (In Vitro)

Understanding the precise molecular mechanisms of action of this compound and its isomers is fundamental to their development as therapeutic agents. While some derivatives have been identified as inhibitors of kinases like Cyclin G-Associated Kinase (GAK) and Phosphoinositide 3-kinase (PI3K), a deeper understanding of their binding modes and downstream effects is needed.

For example, some isothiazolo[4,3-b]pyridines exhibit potent GAK affinity by forming key interactions with the hinge region of the kinase, including hydrogen bonds and chalcogen bonds. nih.gov However, the inactivity of other closely related isomers, such as isothiazolo[4,5-b]pyridines, as GAK inhibitors highlights the subtle structural requirements for binding. rsc.org Molecular modeling can help rationalize these differences, but further in vitro studies are necessary to validate these computational predictions. rsc.org

Future research should focus on detailed enzymatic assays, and biophysical techniques to fully characterize the interactions between these compounds and their protein targets. Elucidating these complex molecular mechanisms will be critical for designing more potent and selective inhibitors.

Development of Novel Research Tools and Chemical Probes Based on the Scaffold

The isothiazolopyridine scaffold has the potential to be developed into valuable research tools and chemical probes to study cellular processes. For instance, potent and selective inhibitors of GAK, such as some isothiazolo[4,3-b]pyridine derivatives, can be used to probe the role of this kinase in cellular pathways like clathrin-mediated endocytosis. nih.gov

The development of these chemical probes requires compounds with high affinity and selectivity for their target. The modular nature of isothiazolopyridine synthesis, which allows for the introduction of various substituents at different positions, is advantageous for creating a library of compounds for screening. nih.gov By systematically modifying the scaffold, researchers can develop probes with optimized properties for specific applications. These tools will be invaluable for dissecting complex biological pathways and identifying new therapeutic targets.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies is essential for accelerating the discovery and optimization of isothiazolopyridine-based compounds. rsc.org Computational approaches, such as molecular docking and density functional theory (DFT) calculations, can predict the binding modes of these compounds with their target proteins and help rationalize observed structure-activity relationships (SAR). nih.govnih.gov

For example, docking studies have been used to predict the binding orientation of isothiazolo[4,3-b]pyridines in the ATP-binding pocket of GAK, revealing key interactions that contribute to their inhibitory activity. nih.gov These computational insights can guide the design of new analogs with improved potency and selectivity. nih.gov

Experimental validation of these computational predictions through techniques like X-ray crystallography is crucial for confirming the binding mode and refining the computational models. nih.gov A synergistic approach that combines computational design with experimental synthesis and biological evaluation will be key to efficiently exploring the chemical space of isothiazolopyridines and identifying promising new drug candidates.

Emerging Research Areas and Unexplored Biological Interactions

While much of the research on isothiazolopyridines has focused on their role as kinase inhibitors, there are emerging areas and unexplored biological interactions that warrant investigation. For example, some heterocyclic compounds containing the isothiazole (B42339) or pyridine ring have shown a wide range of biological activities, including antifungal, herbicidal, and anticancer properties. nih.govgoogle.comresearchgate.net

The diverse biological activities of related heterocyclic systems suggest that this compound and its isomers may interact with a broader range of biological targets than currently known. tandfonline.com Future research should explore the potential of these compounds in other therapeutic areas. High-throughput screening against a diverse panel of biological targets could uncover novel activities and expand the therapeutic potential of this chemical scaffold.

Comparative Studies with Isomeric Isothiazolopyridines to Understand Structure-Activity Differences

Systematic comparative studies of the different isomers of isothiazolopyridine are crucial for understanding the impact of the nitrogen and sulfur atom positions on their biological activity. rsc.org The fusion of the isothiazole and pyridine rings can result in several isomers, such as isothiazolo[3,4-b]-, [5,4-b]-, [4,3-b]-, and [4,5-c]-pyridines. nih.govresearchgate.net

Recent studies have shown that even subtle changes in the scaffold, such as moving the nitrogen atom in the pyridine ring, can have a dramatic effect on biological activity. For instance, while certain 3,5- and 3,6-disubstituted isothiazolo[4,3-b]pyridines are potent GAK inhibitors, the corresponding isothiazolo[4,5-b]pyridines are completely inactive. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Isothiazolo[3,4-c]pyridin-3-amine derivatives?

  • Methodological Answer : A common approach involves oxidative cyclization of pyridine-3-carbothioamide precursors. For example, 6-(3,4-dimethoxyphenyl)isothiazolo[3,4-b]pyridin-3-amine was synthesized by treating 2-amino-6-(3,4-dimethoxyphenyl)pyridine-3-carbothioamide with 30% aqueous H₂O₂ in methanol at 0°C, followed by stirring at room temperature (83% yield). This method can be adapted for [3,4-c] derivatives by modifying substituent positions .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Peaks at δ 8.29 (d, J = 8.6 Hz) and δ 7.08 (d, J = 8.3 Hz) confirm aromatic protons.
  • ¹³C NMR : Signals at δ 173.76 (C=S) and δ 55.73 (OCH₃) validate the core structure.
  • HRMS : [M + H]⁺ peaks (e.g., 288.0801 for C₁₄H₁₃N₃O₂S) confirm molecular mass .

Q. What solvents and conditions ensure stability during purification?

  • Methodological Answer : Cold methanol is effective for precipitating isothiazolo derivatives post-synthesis. For brominated analogs (e.g., 3-bromo-6-(3,4-dimethoxyphenyl)isothiazolo[3,4-b]pyridine), silica gel chromatography with hexane/acetone (80:20) achieves purity. Neutralization with Na₂CO₃ prevents decomposition during workup .

Advanced Research Questions

Q. How can researchers optimize the yield of halogenated derivatives (e.g., brominated analogs)?

  • Methodological Answer : Low yields (e.g., 25% for bromination) may arise from incomplete diazotization or side reactions. Strategies include:

  • Temperature Control : Maintain 0°C during NaNO₂ addition to minimize byproducts.
  • Catalyst Optimization : Increase CuBr stoichiometry (2 eq. vs. 1 eq. substrate) to enhance reactivity.
  • Kinetic Studies : Monitor reaction progress via TLC to terminate at optimal conversion .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Combine multiple techniques:

  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., isoxazolo[4,5-b]pyridin-3-amine structures ).
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons in complex spectra.
  • Isotopic Labeling : Traces unexpected peaks (e.g., solvent artifacts) in HRMS .

Q. How can computational chemistry predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., bromination sites) using Gaussian09 with B3LYP/6-31G(d).
  • Molecular Docking : Screen for kinase inhibition (e.g., AAK1/GAK targets) using AutoDock Vina and PDB structures .

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